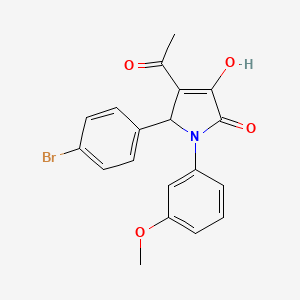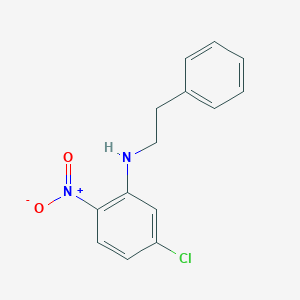![molecular formula C15H10FN5S B5047058 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B5047058.png)
4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a fluorophenyl group, and a 1,2,3-triazole ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the 1,2,3-triazole ring. The benzo[d]thiazole moiety can be introduced through nucleophilic substitution reactions, while the fluorophenyl group is often incorporated via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Benzothiazole derivatives: Compounds like 2-(4-aminophenyl)benzothiazole share structural similarities and are studied for their biological activities.
Fluorophenyl triazoles: Compounds with similar triazole and fluorophenyl groups are explored for their pharmacological properties.
Uniqueness
4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5S/c16-9-5-7-10(8-6-9)21-14(17)13(19-20-21)15-18-11-3-1-2-4-12(11)22-15/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPEMDEEGISLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-[(4-butoxybenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B5046979.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B5046985.png)
![3-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5046986.png)
![1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B5046995.png)


![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(2-fluorobenzyl)-1,3-benzoxazole](/img/structure/B5047009.png)
![5-[(3-Prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5047017.png)


![7-(Benzylamino)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione](/img/structure/B5047038.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5047067.png)

